molecular formula C11H15NO4 B13541419 4-Amino-3-(4-hydroxy-3-methoxyphenyl)butanoic acid

4-Amino-3-(4-hydroxy-3-methoxyphenyl)butanoic acid

Cat. No.: B13541419
M. Wt: 225.24 g/mol
InChI Key: BBDYMDUTDYNYPG-UHFFFAOYSA-N
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Description

4-Aminobutanoic acid (also known as GABA, γ-aminobutyric acid) is an amino acid derivative. It plays a crucial role as an inhibitory neurotransmitter in the central nervous system. GABA is involved in regulating neuronal excitability, anxiety, and sleep patterns.

Preparation Methods

Synthetic Routes::

    Bromination and Substitution:

Industrial Production:: GABA can be synthesized on an industrial scale using similar methods, with optimization for yield and efficiency.

Chemical Reactions Analysis

GABA undergoes various reactions:

    Oxidation: GABA can be oxidized to succinic semialdehyde.

    Reduction: Reduction of GABA yields 4-aminobutanal.

    Substitution: GABA can participate in nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride, bromoacetone, p-toluenesulfonic acid.

    Major Products: Succinic semialdehyde and 4-aminobutanal.

Scientific Research Applications

GABA has diverse applications:

    Neurotransmission: As a neurotransmitter, GABA modulates neuronal activity.

    Anxiety and Sleep Disorders: GABAergic drugs are used to manage anxiety and promote sleep.

    Epilepsy Treatment: GABA agonists help control seizures.

    Muscle Relaxation: GABAergic drugs induce muscle relaxation.

Mechanism of Action

GABA binds to GABA receptors (GABA-A and GABA-B), leading to hyperpolarization of neurons. This inhibits excitatory neurotransmission, promoting relaxation and reducing anxiety.

Comparison with Similar Compounds

GABA is unique due to its specific role as an inhibitory neurotransmitter. Similar compounds include glutamate (an excitatory neurotransmitter) and glycine (another inhibitory neurotransmitter).

Remember that GABA’s significance extends beyond its chemical structure—it profoundly influences brain function and health

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H15NO4/c1-16-10-4-7(2-3-9(10)13)8(6-12)5-11(14)15/h2-4,8,13H,5-6,12H2,1H3,(H,14,15)

InChI Key

BBDYMDUTDYNYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)CN)O

Origin of Product

United States

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